
(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with fluorine and trifluoromethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable chroman derivative, often through the cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers or trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Primary amines or other reduced derivatives.
Substitution: Functionalized derivatives with new substituents replacing the fluorine or trifluoromethoxy groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated compounds.
Biology
In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. Its fluorinated groups enhance its binding affinity and metabolic stability.
Medicine
In medicinal chemistry, ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is investigated for its potential as a therapeutic agent. It shows promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science, where its unique properties contribute to the performance of various products.
Mecanismo De Acción
The mechanism of action of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine and trifluoromethoxy groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in neurotransmitter levels, enzyme activity, or receptor signaling, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
®-7-Fluoro-6-methoxychroman-4-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
®-7-Fluoro-6-(difluoromethoxy)chroman-4-amine: Features a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct physicochemical properties. These groups enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug development and other applications.
This detailed overview provides a comprehensive understanding of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H9F4NO2 |
|---|---|
Peso molecular |
251.18 g/mol |
Nombre IUPAC |
(4R)-7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2/t7-/m1/s1 |
Clave InChI |
SYJHOAKWAOPFED-SSDOTTSWSA-N |
SMILES isomérico |
C1COC2=CC(=C(C=C2[C@@H]1N)OC(F)(F)F)F |
SMILES canónico |
C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


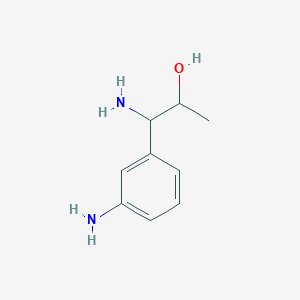
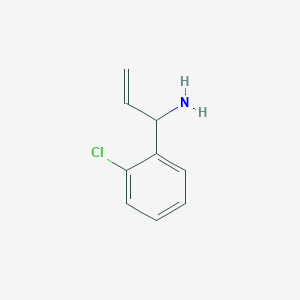


![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)

![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)

![Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate](/img/structure/B13039772.png)
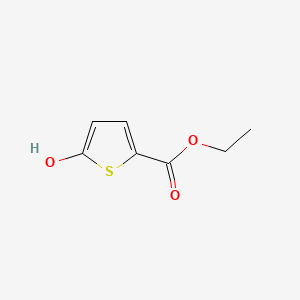

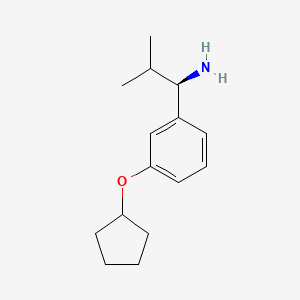
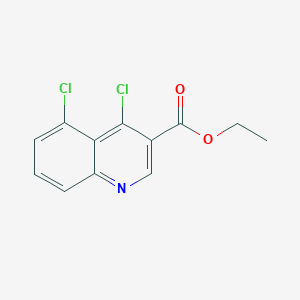
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13039788.png)
